![molecular formula C21H21NO3 B13374005 N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide](/img/structure/B13374005.png)
N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide typically involves the reaction of naproxenoyl chloride with various amino compounds. This reaction is carried out under controlled conditions to ensure high yields and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions
N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its antibacterial properties suggest potential use in treating bacterial infections.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide involves its interaction with bacterial enzymes. Specifically, it targets the enoyl-acyl carrier protein reductase enzyme, which is crucial for bacterial fatty acid biosynthesis. By inhibiting this enzyme, the compound disrupts the bacterial cell membrane synthesis, leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Naproxen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthyl structure.
2-(6-methoxy-2-naphthyl)propionamide derivatives: These compounds share a similar core structure and have been studied for their antibacterial and antifungal activities.
Uniqueness
N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide stands out due to its specific hydroxymethyl and phenyl substitutions, which may enhance its antibacterial activity compared to other similar compounds .
特性
分子式 |
C21H21NO3 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
N-[2-(hydroxymethyl)phenyl]-2-(6-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C21H21NO3/c1-14(21(24)22-20-6-4-3-5-18(20)13-23)15-7-8-17-12-19(25-2)10-9-16(17)11-15/h3-12,14,23H,13H2,1-2H3,(H,22,24) |
InChIキー |
ZWABMEWKBUMVFV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3=CC=CC=C3CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13373929.png)
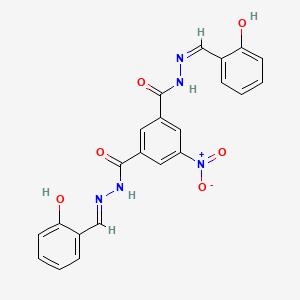
![Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13373940.png)
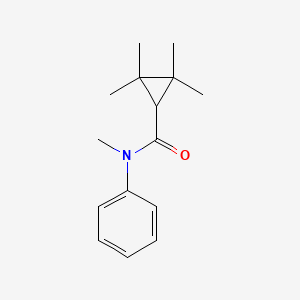
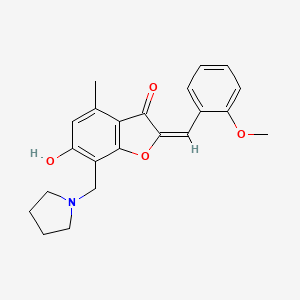
![10-(4-chlorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B13373967.png)
![5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B13373969.png)
![6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373975.png)
![2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13373980.png)
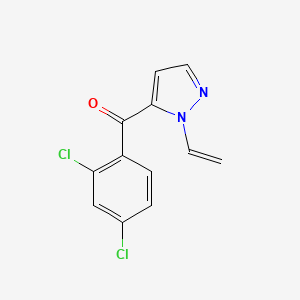
![1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone](/img/structure/B13373985.png)
![(4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone](/img/structure/B13373986.png)
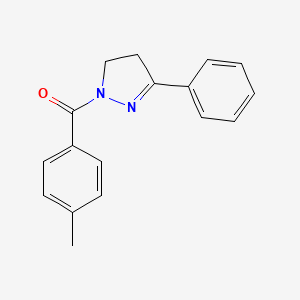
![3-[(Benzylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374001.png)
